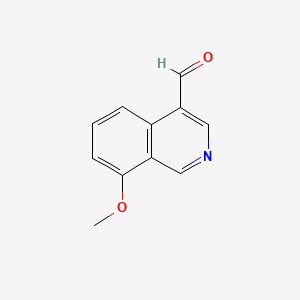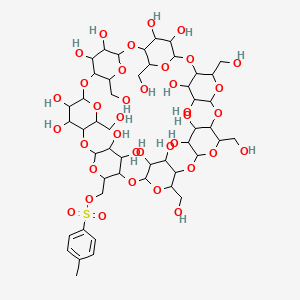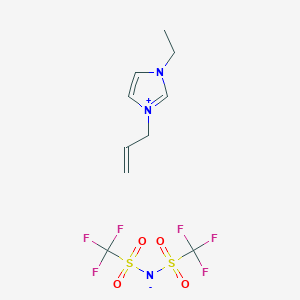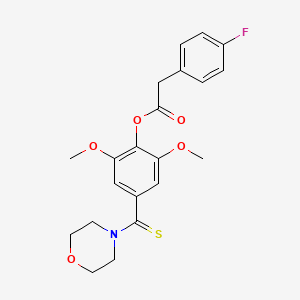![molecular formula C17H22ClN5O B12504225 1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)
1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidine moiety, and a chloromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Pyrrolidine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Attachment of the Chloromethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a chloromethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and pyrrolidine moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide
- 1-(3-chlorophenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide
Uniqueness
1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide is unique due to the presence of the 3-chloro-4-methylphenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H22ClN5O |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H22ClN5O/c1-12-5-6-14(11-15(12)18)23-13(2)16(20-21-23)17(24)19-7-10-22-8-3-4-9-22/h5-6,11H,3-4,7-10H2,1-2H3,(H,19,24) |
Clave InChI |
LWDMXARHMBPBSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCCN3CCCC3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)


![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
![3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12504192.png)
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)
![3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid](/img/structure/B12504220.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)
